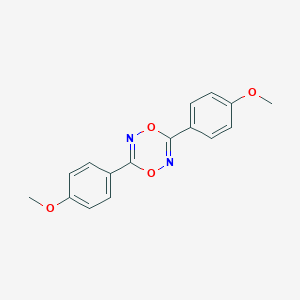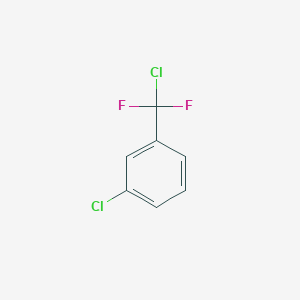
1-Chloro-3-(chlorodifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(chlorodifluoromethyl)benzene is an aromatic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a chlorodifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with chlorodifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and high temperatures, it can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form corresponding hydrocarbons.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrocarbons and partially reduced aromatic compounds.
Substitution Products: Polyhalogenated benzenes and other substituted aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-3-(chlorodifluoromethyl)benzene has several applications in scientific research:
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which 1-Chloro-3-(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways . The aromatic ring’s electron density and the presence of halogen atoms play a crucial role in determining its chemical behavior.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Another similar compound with the trifluoromethyl group in the para position.
Uniqueness: 1-Chloro-3-(chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and chlorodifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents affects the compound’s reactivity, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
52695-49-5 |
|---|---|
Formule moléculaire |
C7H4Cl2F2 |
Poids moléculaire |
197.01 g/mol |
Nom IUPAC |
1-chloro-3-[chloro(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |
Clé InChI |
CFOJBDZSWRWFTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


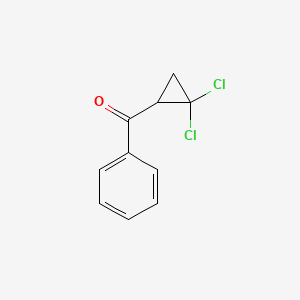

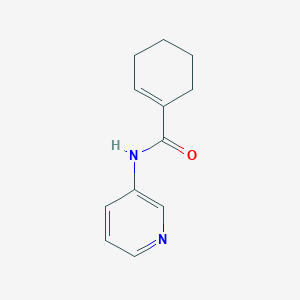

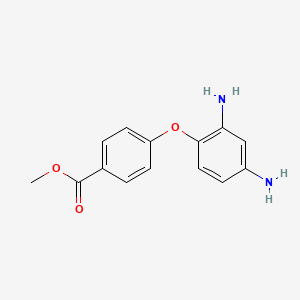


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

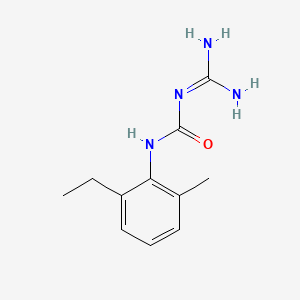
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

